Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate
Overview
Description
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, also known as Methyl N-Methyl-beta-alaninate, is a novel synthetic compound that has been developed as a result of research into the synthesis of beta-alanine derivatives. It is a derivative of beta-alanine, an amino acid that is essential for the synthesis of proteins and other important molecules in the body. In recent years, Methyl N-Methyl-beta-alaninate has become increasingly popular in laboratory experiments due to its unique properties and potential applications in scientific research.
Scientific Research Applications
Decontamination Studies
One study reviewed the efficacy of decontamination and antidotal treatment in rats poisoned with organophosphates, highlighting the importance of decontamination methods for chemical exposures. This research might indirectly relate to the handling or study of hazardous chemical compounds, including methyl esters like Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate, in a safety context (Knez˘ević & Tadić, 1994).
Analytical Methods for Similar Compounds
Another study focused on the chemical analysis of β-N-Methylamino-L-alanine (BMAA), a non-proteinogenic amino acid. This research might be useful for developing analytical techniques for similar compounds, including the analysis of this compound, by comparing methods for BMAA quantification and highlighting the importance of accurate detection and quantification techniques (Banack & Murch, 2017).
Pharmacological Properties of Related Compounds
Research on osthole, a natural product found in several medicinal plants, reviewed its biological and pharmacological properties, including neuroprotective, anticancer, and anti-inflammatory activities. Insights from this study could guide research into the pharmacological applications or biological activities of structurally related compounds, such as this compound (Zhang et al., 2015).
Neurotoxin Analysis and Public Health
Another area of study is the production and analysis of BMAA, a neurotoxin produced by cyanobacteria, dinoflagellates, and diatoms. This research could inform studies on the environmental and health impacts of neurotoxic compounds, offering a framework for assessing the risk and detection of toxic substances, potentially including the metabolic pathways and toxicological impacts of compounds like this compound (Zhang & Whalen, 2019).
properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-10(6-4-8(11)13-2)7-5-9(12)14-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINRDVTTNNFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019004 | |
Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105-71-5 | |
Record name | β-Alanine, N-(3-methoxy-3-oxopropyl)-N-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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